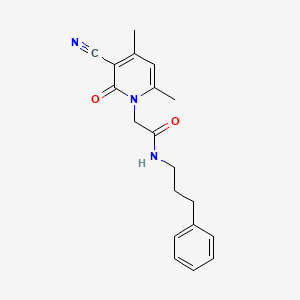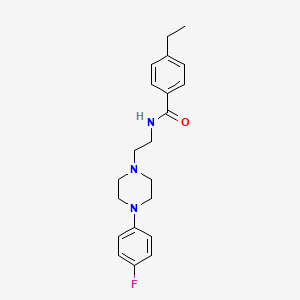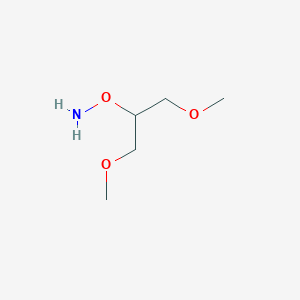![molecular formula C18H13F3N2O4S B2364581 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide CAS No. 2379987-21-8](/img/structure/B2364581.png)
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide is a complex organic compound that features a unique combination of furan, thiophene, and trifluoromethoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene derivatives under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of the trifluoromethoxyphenyl group: This step can be achieved through a nucleophilic aromatic substitution reaction, where the trifluoromethoxy group is introduced to the aromatic ring.
Oxamide formation: The final step involves the formation of the oxamide linkage through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
科学研究应用
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
N-[[4-(Furan-2-yl)phenyl]methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide: Similar structure but lacks the thiophene ring.
N-[[4-(Thiophen-2-yl)phenyl]methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide: Similar structure but lacks the furan ring.
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-[4-(methoxy)phenyl]oxamide: Similar structure but lacks the trifluoromethoxy group.
Uniqueness
N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide is unique due to the presence of both furan and thiophene rings, along with the trifluoromethoxy group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4S/c19-18(20,21)27-13-5-3-12(4-6-13)23-17(25)16(24)22-9-14-8-11(10-28-14)15-2-1-7-26-15/h1-8,10H,9H2,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHKSPUECWAIMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-((pyridin-3-ylmethyl)thio)pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2364500.png)
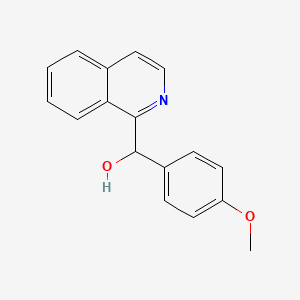
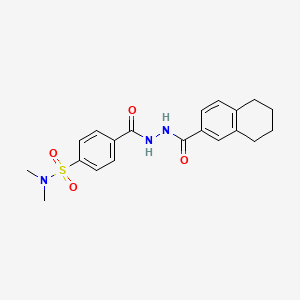
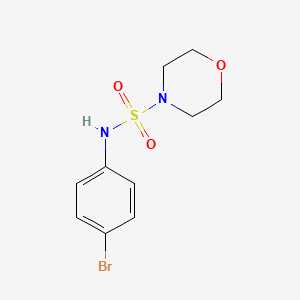
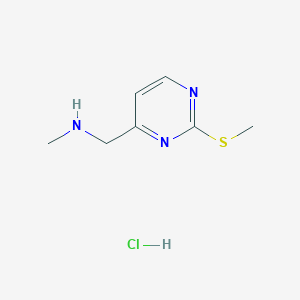
![Tert-butyl 3-[(2-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2364511.png)
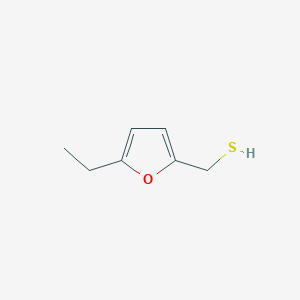
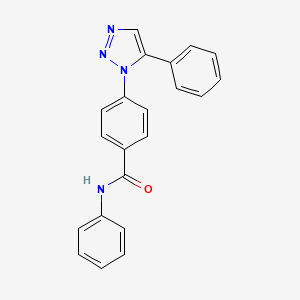
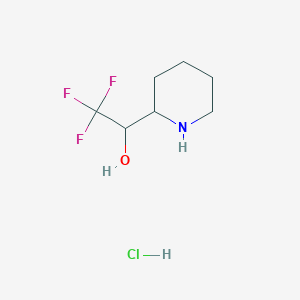
![N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2364516.png)
